molecular formula C13H17BF3NO2 B2461473 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine CAS No. 1321518-03-9

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B2461473
CAS No.: 1321518-03-9
M. Wt: 287.09
InChI Key: HWXUCKBKLLHQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridine derivative featuring a methyl group at position 2, a trifluoromethyl group at position 6, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at position 4. The boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it relevant in drug design .

Properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2/c1-8-6-9(7-10(18-8)13(15,16)17)14-19-11(2,3)12(4,5)20-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXUCKBKLLHQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the appropriate pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyridine derivative with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, a suitable solvent (such as toluene or THF), and a base (such as potassium carbonate).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and real-time monitoring can help optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.

  • Reduction: The pyridine ring can be reduced to form a pyridine derivative with different functional groups.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include Dess-Martin periodinane and pyridinium chlorochromate.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Trifluoromethyl ketones

  • Reduction: Reduced pyridine derivatives

  • Substitution: Various boronic acid derivatives

Scientific Research Applications

Organic Synthesis

Role in Cross-Coupling Reactions
This compound serves as a crucial building block in organic synthesis. It facilitates the formation of complex molecules through cross-coupling reactions such as Suzuki and Stille reactions. These reactions are fundamental in constructing carbon-carbon bonds, which are essential for synthesizing pharmaceuticals and advanced materials.

Case Study: Synthesis of Biologically Active Compounds
A study demonstrated the successful use of this compound in synthesizing biologically active compounds. By employing it in a series of cross-coupling reactions, researchers achieved high yields of target molecules that exhibited significant biological activity against various pathogens.

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates
The compound is extensively utilized in the synthesis of pharmaceutical intermediates. Its unique structure allows for the efficient formation of complex molecules that can serve as precursors to active pharmaceutical ingredients (APIs).

Case Study: Drug Discovery
In drug discovery efforts targeting cancer therapies, this compound was used to synthesize novel derivatives that showed promising anticancer activity in vitro. The derivatives were tested against various cancer cell lines, showcasing enhanced efficacy compared to existing treatments.

Material Science

Development of Advanced Materials
In material science, this compound is employed to create advanced materials with improved properties. It is particularly valuable in the formulation of polymers used in electronics and coatings due to its ability to enhance thermal stability and durability.

Data Table: Comparison of Material Properties

PropertyConventional PolymerPolymer with 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Chemical ResistanceModerateHigh

Agricultural Chemistry

Formulation of Agrochemicals
The compound finds application in agricultural chemistry for formulating agrochemicals. It contributes to the design of more effective pesticides and herbicides by enhancing their efficacy and reducing environmental impact.

Case Study: Pesticide Development
Research indicated that formulations incorporating this compound demonstrated increased effectiveness against common agricultural pests compared to traditional pesticides. Field trials showed a significant reduction in pest populations with lower application rates.

Analytical Chemistry

Improvement of Detection Methods
In analytical chemistry, this compound is utilized to enhance detection methods for various analytes. Its chemical properties improve the sensitivity and selectivity of analytical techniques such as chromatography and mass spectrometry.

Data Table: Performance Comparison

Analytical MethodWithout 2-Methyl CompoundWith 2-Methyl Compound
SensitivityLowHigh
SelectivityModerateEnhanced

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following compounds share the pyridine core with boronic ester and trifluoromethyl groups but differ in substituents and positions:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine Methoxy (2), CF₃ (6), boronic ester (4) C₁₃H₁₅BF₃NO₂ 303.09 Enhanced solubility due to methoxy group
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine Chloro (2), CF₃ (6), boronic ester (4) C₁₂H₁₄BClF₃NO₂ 307.50 Higher reactivity in nucleophilic substitutions
2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine Boronic esters (2 and 4), CF₃ (6) C₁₈H₂₆B₂F₃NO₄ 381.03 Dual reactivity in cross-coupling reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Boronic ester (5), CF₃ (4), amine (2) C₁₂H₁₆BF₃N₂O₂ 288.07 Improved solubility and hydrogen bonding

Physical and Chemical Properties

Property Target Compound 2-Methoxy Analog 2-Chloro Analog
Purity ≥95% (typical) 98% Not reported
Melting Point Not reported 118–119°C Not reported
Solubility Organic solvents Improved in polar solvents Moderate in toluene

Performance in Cross-Coupling Reactions

Compound Reaction Partner Yield Conditions
Target Compound Aryl halides ~70–85% Pd catalyst, base, 80°C
2-Chloro Analog Aryl boronic acids 76% PdCl₂, Na₂CO₃, 80°C
2,4-Bis-boronic Ester Dual coupling ~60% Sequential Pd catalysis

Biological Activity

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19B F3O4
  • Molecular Weight : 308.11 g/mol
  • IUPAC Name : this compound

Pharmacological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antiparasitic Activity : The compound exhibits significant antiparasitic properties. For instance, modifications in the pyridine structure have been shown to enhance activity against certain parasites while maintaining metabolic stability. The incorporation of trifluoromethyl groups has been linked to increased potency in antiparasitic assays .
  • Enzyme Inhibition : Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes involved in disease processes. For example, studies focusing on DYRK1A (dual-specificity tyrosine-phosphorylated kinase 1A) have demonstrated that related compounds exhibit nanomolar-level inhibition .

The mechanism of action for this compound appears to involve:

  • Interaction with Biological Targets : The trifluoromethyl group enhances lipophilicity and electronic properties, facilitating better interaction with biological targets.
  • Modulation of Metabolic Pathways : The compound's structure allows it to influence various metabolic pathways, potentially leading to altered drug metabolism and excretion profiles in vivo .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • In Vitro Studies : A study evaluated the antiparasitic activity of modified pyridine derivatives. The results indicated that certain modifications significantly improved efficacy against parasites with EC50 values dropping to as low as 0.010 μM for some derivatives .
  • In Vivo Studies : Animal models have demonstrated that compounds similar to this compound can reduce viral loads significantly in infected subjects when administered at therapeutic doses .

Table 1: Biological Activity Summary

Activity TypeEC50 (μM)Reference
Antiparasitic0.010
DYRK1A Inhibition<0.100
Viral Load ReductionSignificant

Table 2: Structural Modifications and Effects

Modification TypeEffect on ActivityReference
TrifluoromethylIncreased potency
Pyridine SubstitutionAltered metabolic stability

Q & A

Q. What are the recommended synthetic routes for preparing 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a halogenated pyridine precursor (e.g., 6-(trifluoromethyl)-4-bromo-2-methylpyridine) and a pinacol boronic ester. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like dioxane/water are employed under inert conditions . For purity optimization:

  • Use degassed solvents to prevent boronic ester hydrolysis.
  • Purify via column chromatography or recrystallization in petroleum ether/ethyl acetate (1:1) .
  • Monitor reaction progress with TLC or LC-MS to minimize side products.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : The 19F^{19}\text{F} NMR will show a distinct peak for the trifluoromethyl group (-CF₃) near -60 ppm, while the 11B^{11}\text{B} NMR can confirm the boronic ester (δ ~30 ppm). The 1H^{1}\text{H} NMR will resolve aromatic protons and methyl groups .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) reveals bond angles, dihedral angles (e.g., 59.8° between pyridine and adjacent rings), and intermolecular interactions like C–H···π stacking .

Q. What are the stability considerations for the dioxaborolane group under common laboratory conditions?

The boronic ester is sensitive to:

  • Moisture : Hydrolysis can occur in aqueous environments, forming boronic acid. Store under anhydrous conditions (e.g., molecular sieves).
  • Oxygen : Degas solvents to prevent oxidation of the boron center.
  • Temperature : Avoid prolonged heating above 100°C to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and methyl groups influence cross-coupling reactivity?

  • Steric Hindrance : The 2-methyl and 6-(trifluoromethyl) groups create a crowded ortho environment, reducing coupling efficiency. Use bulky ligands (e.g., SPhos) to stabilize the palladium catalyst and enhance turnover .
  • Electronic Effects : The electron-withdrawing -CF₃ group deactivates the pyridine ring, slowing oxidative addition. Employ electron-rich catalysts (e.g., Pd(OAc)₂ with PCy₃) to counteract this .

Q. What strategies address low regioselectivity in further functionalization of the pyridine ring?

  • Directed C–H Activation : Use the boronic ester as a directing group for site-selective C–H functionalization. For example, iridium catalysts can activate specific C–H bonds adjacent to the boron group .
  • Protection/Deprotection : Temporarily protect the boronic ester with diethanolamine to direct electrophilic substitution to the 3-position of the pyridine ring .

Q. How can computational methods predict and resolve contradictions in reaction outcomes (e.g., yield variability)?

  • DFT Calculations : Model transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) under varying conditions (solvent polarity, temperature).
  • Kinetic Profiling : Use Arrhenius plots to correlate temperature with side reactions (e.g., protodeboronation). Adjust catalyst loading or solvent to suppress competing pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Catalyst Poisoning : Trace impurities (e.g., sulfur-containing reagents) can deactivate palladium. Pre-purify starting materials via distillation or adsorption.
  • Crystallization Control : Optimize cooling rates and solvent polarity to prevent racemization during crystallization. Use chiral additives (e.g., tartaric acid derivatives) if asymmetric synthesis is required .

Contradiction Analysis

  • Discrepancies in Coupling Efficiency : Lower yields in toluene/EtOH (Table 1) may arise from poor boronic ester solubility, unlike polar aprotic solvents (dioxane/THF). Pre-dissolve the boronic ester in THF before mixing .
  • Thermal Stability Limits : While some protocols use 110°C, prolonged heating at this temperature risks boronic ester decomposition. Shorten reaction time or use microwave-assisted synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.